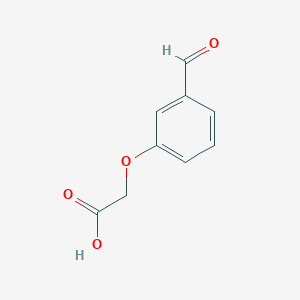

3-Formylphenoxyacetic acid

Descripción general

Descripción

3-Formylphenoxyacetic acid is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group (-CHO) attached to the phenoxyacetic acid structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Formylphenoxyacetic acid can be synthesized through the alkylation of salicylaldehyde with chloroacetic acid. The reaction involves the following steps:

- A solution of sodium hydroxide is added to a mixture of salicylaldehyde and chloroacetic acid in water.

- The mixture is heated to boiling and refluxed for several hours.

- The solution is then acidified with hydrochloric acid, leading to the precipitation of this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Formylphenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to an alcohol group.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: 3-Carboxyphenoxyacetic acid.

Reduction: 3-Hydroxymethylphenoxyacetic acid.

Substitution: Various substituted phenoxyacetic acids depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Formylphenoxyacetic acid has been investigated for its potential antibacterial properties. A series of azomethine derivatives synthesized from this compound showed significant antibacterial activity against various pathogens. The synthesis involved reacting this compound with aromatic amines, yielding compounds that were characterized by spectroscopic methods .

Case Study: Antibacterial Activity

- Objective : To evaluate the antibacterial potential of azomethine derivatives.

- Method : Synthesis of derivatives from this compound.

- Results : Some derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. It is used in the synthesis of porphyrin-peptide conjugates, which are important for applications in photodynamic therapy and targeted drug delivery systems. The integration of this compound into larger molecular frameworks enhances the functionality and specificity of the resulting products .

Table 1: Summary of Synthetic Applications

Material Science

The compound's properties allow it to be utilized in developing new materials with specific chemical characteristics. Its derivatives have been explored for use in coatings and polymers due to their stability and reactivity. The incorporation of this compound into polymer matrices can enhance mechanical properties and chemical resistance .

Mecanismo De Acción

The mechanism of action of 3-formylphenoxyacetic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions. These interactions can influence enzyme activity and receptor binding, leading to various biological effects .

Comparación Con Compuestos Similares

- 2-Formylphenoxyacetic acid

- 4-Formylphenoxyacetic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: 3-Formylphenoxyacetic acid is unique due to the position of the formyl group on the phenoxyacetic acid structure. This positioning affects its reactivity and interaction with other molecules. For example, 3-formylphenylboronic acid and 4-formylphenylboronic acid have different electronic and steric properties, leading to variations in their chemical behavior and applications .

Actividad Biológica

3-Formylphenoxyacetic acid (3-FPAA) is a compound that has garnered attention due to its diverse biological activities, particularly its antibacterial properties. This article provides a detailed examination of the biological activity of 3-FPAA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with a formyl group and an acetic acid moiety. Its chemical formula is and it has been identified as a significant compound in various synthetic and biological studies.

Antibacterial Activity

Research indicates that 3-FPAA exhibits notable antibacterial activity, particularly against Staphylococcus species. It acts through several mechanisms, including disruption of bacterial cell walls and interference with metabolic pathways.

Table 1: Antibacterial Activity of this compound

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall disruption |

| Escherichia coli | 64 µg/mL | Metabolic pathway interference |

| Pseudomonas aeruginosa | 128 µg/mL | Cell membrane disruption |

The antibacterial effects of 3-FPAA can be attributed to its ability to form azomethine derivatives when reacted with amines. These derivatives have shown enhanced biological activities, including:

- Antimetabolite Activity : Compounds derived from 3-FPAA have been reported to inhibit key enzymes involved in bacterial metabolism.

- Cytotoxicity : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a dual role in both antibacterial and anticancer activities .

Case Studies and Research Findings

-

Synthesis and Characterization :

A study synthesized azomethine derivatives from 2-formylphenoxyacetic acid and evaluated their antibacterial properties. The results indicated that these derivatives showed significant activity against various bacterial strains, reinforcing the potential of 3-FPAA as a precursor for developing new antimicrobial agents . -

Anticancer Potential :

Research has explored the anticancer properties of compounds related to 3-FPAA. For instance, Schiff bases derived from similar phenoxyacetic acids demonstrated significant cytotoxicity against human colon and breast cancer cells in vitro, indicating that modifications of the core structure can enhance therapeutic efficacy . -

Antioxidant Activity :

In addition to its antibacterial and anticancer properties, studies have highlighted the antioxidant capabilities of compounds related to 3-FPAA. These properties are crucial for protecting cells against oxidative stress, which is linked to various diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Formylphenoxyacetic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound (CAS 37748-09-7, C₉H₈O₄) is typically synthesized via formylation of phenoxyacetic acid derivatives. A common approach involves coupling 3-hydroxybenzaldehyde with bromoacetic acid under alkaline conditions . To optimize purity, techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm structure using NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm the formyl group (stretching ~1700–1750 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the acetic acid backbone (δ 4.6–4.8 ppm for CH₂) .

- LC-MS : For molecular ion detection (expected m/z 180.15 [M-H]⁻) and impurity profiling .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture and light. Stability tests indicate decomposition >40°C, with incompatibility observed with strong acids/alkalis (risk of ester hydrolysis or formyl group oxidation) .

Advanced Research Questions

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer : Existing safety data sheets (SDS) lack acute toxicity data . To fill this gap, conduct:

- In vitro assays : Use MTT tests on human keratinocytes (HaCaT cells) to assess cytotoxicity.

- In vivo studies : Follow OECD 423 guidelines for acute oral toxicity in rodent models.

- Environmental impact : Evaluate biodegradability via OECD 301F dissolved organic carbon (DOC) die-away tests.

Q. How should researchers resolve contradictions in reported spectral data for phenylacetic acid derivatives?

- Methodological Answer : Spectral artifacts (e.g., IR absorption at 2005 cm⁻¹ due to grating changes) are common in older studies . Mitigate discrepancies by:

- Repeating experiments under standardized conditions (e.g., 0.011 cm path length, KBr pellets).

- Cross-validating with modern high-resolution instruments (e.g., FT-IR with deuterated triglycine sulfate detectors).

- Referencing open-access spectral databases (e.g., NIST Chemistry WebBook) .

Q. What mechanistic insights can be gained from studying the reactivity of the formyl group in this compound?

- Methodological Answer : The formyl group participates in Schiff base formation with amines, enabling applications in bioconjugation. To study this:

- Kinetic analysis : Use UV-Vis spectroscopy to monitor imine formation (λmax ~280 nm) with glycine methyl ester.

- DFT calculations : Model reaction pathways (e.g., B3LYP/6-31G* level) to predict activation energies .

Q. What degradation pathways are plausible for this compound under oxidative conditions?

- Methodological Answer : Under strong oxidants (e.g., H₂O₂), the formyl group may oxidize to a carboxylic acid, forming 3-carboxyphenoxyacetic acid. Confirm via:

- HPLC-UV : Track degradation products (retention time shifts).

- ESI-MS : Identify m/z 196.12 [M-H]⁻ for the oxidized product .

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Use tools like COSMO-RS to predict logP (estimated ~1.8) and solubility (~2.3 mg/mL in water). Validate experimentally via shake-flask method .

Q. What validation criteria are essential for developing a quantitative HPLC method for this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥0.999 over 0.1–100 µg/mL.

- Precision : ≤2% RSD for intraday/interday replicates.

- LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively, using a C18 column (mobile phase: 0.1% H₃PO₄/acetonitrile) .

Q. What ethical considerations apply when designing studies involving this compound derivatives?

Propiedades

IUPAC Name |

2-(3-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBBQMHTRDEPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345104 | |

| Record name | 3-Formylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37748-09-7 | |

| Record name | 3-Formylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.